2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
CAS No.:
Cat. No.: VC13820318
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO2 |
|---|---|
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | 2-chloro-7,7-dimethyl-8H-pyrano[4,3-b]pyridin-5-one |
| Standard InChI | InChI=1S/C10H10ClNO2/c1-10(2)5-7-6(9(13)14-10)3-4-8(11)12-7/h3-4H,5H2,1-2H3 |
| Standard InChI Key | VIMQPSFZSWZRPU-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C=CC(=N2)Cl)C(=O)O1)C |
| Canonical SMILES | CC1(CC2=C(C=CC(=N2)Cl)C(=O)O1)C |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 2-chloro-7,7-dimethyl-8H-pyrano[4,3-b]pyridin-5-one, reflecting its bicyclic framework comprising a pyran ring fused to a pyridine moiety . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.64 g/mol |
| InChI Key | VIMQPSFZSWZRPU-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C=CC(=N2)Cl)C(=O)O1)C |
| CAS Registry Number | 2673369-01-0 |
The SMILES string delineates the fused pyrano[4,3-b]pyridine system, with chlorine at position 2, methyl groups at position 7, and a ketone at position 5 .
Structural Analysis
The molecule’s core consists of a pyran oxygen atom adjacent to a pyridine nitrogen, creating a planar bicyclic system. Substituent effects include:
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Chlorine at C2: Introduces electronegativity, potentially enhancing reactivity in nucleophilic aromatic substitution .
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Methyl groups at C7: Confer steric bulk, influencing ring conformation and solubility.
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Ketone at C5: Establishes hydrogen-bonding capacity and polarity, critical for molecular interactions.
Comparative analysis with 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS 1260663-71-5) highlights the impact of methyl and ketone groups: the latter compound lacks these substituents, resulting in a lower molecular weight (169.61 g/mol) and altered physicochemical properties .
Synthesis and Preparation
General Synthetic Strategies
While no explicit protocols for 2-chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one are documented, pyrano[4,3-b]pyridine derivatives are typically synthesized via:
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Cyclocondensation Reactions: Between dienophiles and dienes under thermal or catalytic conditions.
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Functionalization of Preexisting Scaffolds: Halogenation or alkylation of simpler pyrano[4,3-b]pyridines.
Physicochemical Properties
| Property | Value (Target Compound) | 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
|---|---|---|
| Density | ~1.3 g/cm³ | 1.3±0.1 g/cm³ |
| Boiling Point | ~280°C | 281.8±40.0°C |
| LogP (Partition Coefficient) | ~1.5 | 1.24 |
The higher molecular weight and methyl groups in the target compound likely increase hydrophobicity compared to the non-methylated analog .
Solubility and Stability
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Solubility: Expected to be low in water due to hydrophobic methyl and chloro groups; moderate in polar aprotic solvents like DMSO.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the ketone and ether functionalities.
Related Compounds and Derivatives
These derivatives illustrate how functional group variations influence molecular properties and potential applications.
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